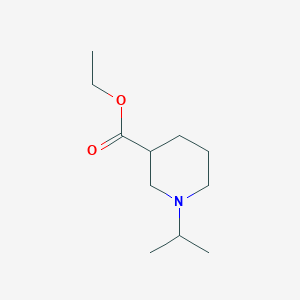

Ethyl 1-isopropylpiperidine-3-carboxylate

Beschreibung

Historical Context and Evolution of Piperidine (B6355638) Chemistry in Research

The history of piperidine chemistry began in 1850 when it was first reported by the Scottish chemist Thomas Anderson. wikipedia.org He, along with the French chemist Auguste Cahours who independently described it in 1852, originally isolated the compound from piperine (B192125), the alkaloid responsible for the pungency of black pepper (Piper nigrum), which also gave the compound its name. wikipedia.org Initially, research focused on alkaloids and other naturally occurring substances containing the piperidine motif, such as the fire ant toxin solenopsin (B1210030) and the toxic alkaloid coniine from poison hemlock. wikipedia.org

The industrial production of piperidine is primarily achieved through the hydrogenation of pyridine (B92270). wikipedia.org The development of efficient synthetic methods in the 20th century, including hydrogenation, cyclization, and multicomponent reactions, significantly expanded the accessibility and diversity of piperidine derivatives. nih.govnih.gov This synthetic accessibility allowed researchers to explore the piperidine scaffold's vast chemical space, leading to its recognition as a "privileged" structure in medicinal chemistry. researchgate.netresearchgate.net Over the past few decades, research has evolved from isolating natural products to designing and synthesizing novel piperidine derivatives for a wide range of applications, including pharmaceuticals, agrochemicals, and research chemicals. nih.govijnrd.org

Significance of Piperidine-3-carboxylate Scaffolds in Modern Organic and Medicinal Chemistry

Piperidine-3-carboxylate scaffolds are valuable building blocks in organic synthesis due to their versatile chemical nature. The piperidine ring provides a three-dimensional framework that can be modified to control the spatial orientation of substituents, which is crucial for interactions with biological targets. The carboxylate group at the 3-position serves as a versatile chemical handle for further synthetic transformations, such as amide bond formation or reduction to an alcohol.

Compounds incorporating the piperidine backbone are known to exhibit a wide array of biological activities, including analgesic, anti-inflammatory, and antihistaminic effects. ontosight.ai Specifically, the ethyl piperidine-3-carboxylate structure is a precursor for the synthesis of various pharmaceutical agents. sigmaaldrich.com For example, it is a reactant in the synthesis of Dipeptidyl peptidase-4 (DPP-4) inhibitors used in diabetes treatment, dual H1/5-HT2A receptor antagonists for sleep disorders, and inhibitors for both serotonin (B10506)/noradrenaline reuptake and GABA uptake. sigmaaldrich.com The specific stereochemistry of the carboxylate group, often designated as (R) or (S), is critical for its role as a chiral intermediate in producing enantiomerically pure pharmaceuticals. ontosight.ai

Strategic Importance of N-Substituted Piperidine Derivatives, with a Focus on the 1-Isopropyl Moiety

The substitution at the nitrogen atom of the piperidine ring is a key strategy for modulating the physicochemical and pharmacological properties of the resulting molecule. ontosight.ai The nitrogen substituent can influence factors such as basicity, lipophilicity, and metabolic stability, all of which are critical for a compound's potential as a drug candidate. The introduction of an N-substituent can also alter the conformational preference of the piperidine ring, affecting how the molecule binds to its biological target. wikipedia.org

The 1-isopropyl group, in particular, provides a moderate level of steric bulk and increases the lipophilicity of the parent piperidine. This alkyl substitution alters the physical, chemical, and biological properties compared to the unsubstituted piperidine. ontosight.ai Research into N-isopropylpiperidine and its analogues has explored their potential as therapeutic agents, with studies investigating their effects on the central nervous system and cardiovascular system. ontosight.ai The structure-activity relationships of such N-substituted piperidine derivatives are a focal point of research to design compounds with improved efficacy and safety profiles. ontosight.ai

Current Research Landscape and Gaps Pertaining to Ethyl 1-isopropylpiperidine-3-carboxylate

The current academic and patent literature primarily features this compound as a synthetic intermediate rather than a final product with characterized biological activity. Its synthesis and use are often steps within more complex multi-step synthetic routes aimed at producing pharmacologically active compounds. For instance, related N-substituted piperidine-3-carboxylates, such as ethyl 4-(3'-methoxyphenyl)-1-methylpiperidine-3-carboxylate, have been synthesized as key intermediates for morphine analogs. google.com

While synthetic routes to access various piperidine carboxylates are well-documented, including the reduction of corresponding pyridines and multicomponent reactions, specific, optimized, and high-yield syntheses for this compound are not extensively detailed in readily available literature. nih.govmdpi.com A significant gap exists in the public domain regarding the comprehensive biological evaluation of this specific compound. There is a lack of published data on its own potential pharmacological effects, toxicity profile, and detailed structure-activity relationships. Much of the available information is cataloged by chemical suppliers, providing basic physical properties but limited research context. bldpharm.com

Aims and Scope of Comprehensive Academic Investigation

A comprehensive academic investigation into this compound would aim to fill the existing knowledge gaps. The primary objectives of such research would be:

Development of Novel Synthetic Methodologies: To establish efficient, scalable, and stereoselective synthetic routes to produce this compound and its enantiomers. This could involve exploring novel catalytic systems or optimizing existing reaction conditions.

Thorough Physicochemical Characterization: To fully characterize the compound using modern spectroscopic and analytical techniques to provide a complete dataset of its properties.

Exploration of Synthetic Utility: To utilize the compound as a key building block in the synthesis of novel, structurally diverse libraries of molecules. This would involve leveraging the carboxylate and amine functionalities for further derivatization.

Systematic Biological Screening: To conduct extensive screening of the parent compound and its derivatives to identify any potential biological activities. This would involve a broad range of assays targeting different therapeutic areas.

Computational and Mechanistic Studies: To perform computational modeling and mechanistic studies to understand the structure-activity relationships of newly synthesized derivatives and to predict their interactions with biological targets.

Such an investigation would provide a deeper understanding of this specific chemical entity and could unlock its potential for applications in medicinal chemistry and materials science.

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

ethyl 1-propan-2-ylpiperidine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21NO2/c1-4-14-11(13)10-6-5-7-12(8-10)9(2)3/h9-10H,4-8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILEWGMFFMZYVCG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CCCN(C1)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00552231 | |

| Record name | Ethyl 1-(propan-2-yl)piperidine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00552231 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

100050-03-1 | |

| Record name | Ethyl 1-(propan-2-yl)piperidine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00552231 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Ethyl 1 Isopropylpiperidine 3 Carboxylate

Retrosynthetic Disconnection Strategies for the Piperidine (B6355638) Core and Ester Group

Retrosynthetic analysis is a technique used to plan a synthesis by deconstructing the target molecule into simpler, commercially available starting materials. ias.ac.inicj-e.orgquizlet.com For ethyl 1-isopropylpiperidine-3-carboxylate, the primary disconnections are at the carbon-nitrogen bonds of the piperidine ring and the carbon-oxygen bond of the ester group.

A logical retrosynthetic approach involves two main bond disconnections:

C-N Bond Disconnection: The bond between the nitrogen atom and the isopropyl group is a key disconnection point. This suggests a synthesis route involving the N-alkylation of a pre-existing piperidine-3-carboxylate scaffold. The precursor would be ethyl piperidine-3-carboxylate (also known as ethyl nipecotate).

C-C and C-N Bonds of the Ring: Further disconnection of the piperidine ring itself can lead to various acyclic precursors. For instance, a disconnection across the C2-N and C5-C6 bonds could suggest a cyclization strategy from a linear amino-alkene or amino-aldehyde precursor.

C-O Ester Bond Disconnection: Disconnecting the ethyl ester group points to piperidine-3-carboxylic acid (nipecotic acid) as a key precursor. quizlet.com This suggests that the final steps could involve the esterification of the carboxylic acid and subsequent or prior N-alkylation.

These disconnections generate a "retrosynthetic tree" of potential starting materials and synthetic routes, allowing for the selection of the most efficient and practical pathway based on available reagents and reaction yields. ias.ac.in

Classical and Contemporary Approaches to Piperidine Ring Formation

The piperidine ring is a common motif in pharmaceuticals and natural products, leading to the development of numerous synthetic methods. researchgate.netresearchgate.net

Intramolecular cyclization is a fundamental strategy for forming the piperidine ring. nih.govbeilstein-journals.org These reactions typically involve forming one or two bonds of the heterocyclic ring from a linear precursor. Common methods include:

Reductive Amination: Cyclization of amino-aldehydes or amino-ketones via intramolecular reductive amination is a widely used method. beilstein-journals.orgnih.gov

Dieckmann Condensation: This intramolecular Claisen condensation of a diester can be used to form β-keto esters, which are precursors to piperidones and subsequently piperidines. dtic.mil

Ring-Closing Metathesis (RCM): A modern approach that utilizes ruthenium-based catalysts to form the cyclic alkene from a diene precursor, which can then be reduced to the piperidine ring.

Radical Cyclization: Radical-mediated reactions can initiate the cyclization of unsaturated amine precursors to form the piperidine scaffold. nih.govbeilstein-journals.org

| Cyclization Method | Precursor Type | Key Reagents/Catalysts |

| Reductive Amination | Amino-aldehyde/ketone | Reducing agents (e.g., NaBH₃CN) |

| Dieckmann Condensation | Acyclic diester | Strong base (e.g., NaOEt) |

| Ring-Closing Metathesis | Diene-containing amine | Grubbs' or Hoyveda-Grubbs catalyst |

| Radical Cyclization | Unsaturated amine | Radical initiators (e.g., AIBN), catalysts (e.g., Co(II)) nih.gov |

The catalytic hydrogenation of pyridine (B92270) derivatives is a direct and atom-economical method for synthesizing piperidines. researchgate.netdtic.mil This approach is particularly relevant for accessing 3-substituted piperidines.

The synthesis often starts with a commercially available pyridine derivative, such as nicotinic acid (pyridine-3-carboxylic acid) or its ester. The aromatic pyridine ring is then reduced to a piperidine ring. researchgate.net Various catalysts and conditions can be employed for this transformation:

Heterogeneous Catalysis: Catalysts like rhodium, palladium, platinum, or nickel on a solid support (e.g., carbon, alumina) are commonly used with hydrogen gas. researchgate.netrsc.orgresearchgate.net Rhodium catalysts, such as Rh₂O₃, have shown high activity for the hydrogenation of functionalized pyridines under mild conditions. rsc.orgresearchgate.net

Homogeneous Catalysis: Soluble transition metal complexes can also catalyze this reduction.

Electrocatalytic Hydrogenation: A more recent, sustainable approach involves the electrochemical reduction of pyridines, which can operate at ambient temperature and pressure. nih.gov

A typical sequence involves the reduction of a pyridine-3-carboxylate ester. For example, ethyl nicotinate (B505614) can be hydrogenated to afford ethyl piperidine-3-carboxylate (ethyl nipecotate). rsc.org This method is advantageous as it directly installs the required ethyl carboxylate moiety at the 3-position. A subsequent N-alkylation step with an isopropyl halide would then yield the final product. biorxiv.org

| Catalyst System | Conditions | Substrate Example | Product |

| Rh₂O₃ | H₂ (5 bar), 40 °C, TFE rsc.orgresearchgate.net | Ethyl nicotinate | Ethyl piperidine-3-carboxylate |

| Pd/C | H₂ (50 psi), Ethanol (B145695) google.com | Amine precursors | N-methylated piperidine |

| Rh on Carbon | Ambient temperature/pressure nih.gov | Pyridine | Piperidine |

Introduction of the Ethyl Carboxylate Moiety at the 3-Position

The introduction of the ethyl carboxylate group can be achieved either before or after the formation of the piperidine ring.

A common and straightforward route involves the use of nipecotic acid (piperidine-3-carboxylic acid) as a starting material. sigmaaldrich.comwikipedia.org The synthesis can proceed via two primary pathways:

Esterification followed by N-alkylation: Nipecotic acid is first converted to its ethyl ester, ethyl nipecotate. chemicalbook.comnih.gov This is typically achieved through Fischer esterification, using ethanol in the presence of a strong acid catalyst (e.g., H₂SO₄ or HCl). The resulting ethyl nipecotate is then N-alkylated using an isopropyl halide (e.g., 2-iodopropane (B156323) or 2-bromopropane) and a base (e.g., K₂CO₃ or Na₂CO₃) to introduce the isopropyl group onto the nitrogen atom. biorxiv.org

N-alkylation followed by esterification: Alternatively, nipecotic acid can first be N-alkylated to form 1-isopropylpiperidine-3-carboxylic acid. This intermediate is then esterified to yield the final product.

The first pathway is often preferred as the esterification of the parent amino acid can be more straightforward than the esterification of the N-alkylated derivative.

While direct synthesis of this compound via this method is less common, palladium-catalyzed carbonylation reactions represent a powerful tool for introducing carboxylate functionalities into organic molecules. researchgate.netresearchgate.net In analogous systems, these reactions can be used to construct the piperidine-3-carboxylate core.

For instance, a suitably functionalized acyclic precursor or a piperidine precursor could undergo a palladium-catalyzed alkoxycarbonylation reaction. researchgate.net This process involves the reaction of an organic halide or triflate with an alcohol (in this case, ethanol) and carbon monoxide in the presence of a palladium catalyst. This would directly install the ethyl carboxylate group.

Another advanced strategy involves the palladium-catalyzed carboxylation using carbon dioxide as the C1 source. mdpi.comencyclopedia.pub Although more challenging, this approach is of great interest from a green chemistry perspective. These cross-coupling methods offer alternative routes that can be valuable for synthesizing complex or highly functionalized piperidine analogs. nih.gov

Regioselective and Stereoselective Introduction of the 1-Isopropyl Group

The introduction of the isopropyl group onto the nitrogen atom of the ethyl piperidine-3-carboxylate (also known as ethyl nipecotate) core is a critical step in the synthesis. This transformation must be regioselective, targeting the nitrogen atom specifically. Furthermore, if the final product is desired as a single enantiomer, stereoselective methods are necessary.

Two primary strategies for the N-isopropylation of ethyl piperidine-3-carboxylate are N-alkylation and reductive amination.

N-Alkylation: This classical approach involves the reaction of ethyl piperidine-3-carboxylate with an isopropyl electrophile, such as 2-bromopropane (B125204) or isopropyl iodide. The reaction is typically carried out in the presence of a base to neutralize the hydrogen halide formed during the reaction. Common bases include potassium carbonate or sodium hydride in a suitable aprotic solvent like N,N-dimethylformamide (DMF) or acetonitrile. The general reaction is as follows:

Ethyl piperidine-3-carboxylate + Isopropyl halide + Base → this compound + Salt + Water

A study on the N-alkylation of racemic ethyl nipecotate with various organic halides demonstrated the feasibility of this method. d-nb.info In a typical procedure, potassium carbonate and sodium iodide are added to a solution of ethyl nipecotate in a suitable solvent, followed by the addition of the alkylating agent. d-nb.info The reaction mixture is then stirred for a specified time and at an appropriate temperature to achieve the desired product. d-nb.info

Reductive Amination: This method offers an alternative route to N-alkylation and involves the reaction of ethyl piperidine-3-carboxylate with acetone (B3395972) in the presence of a reducing agent. The reaction proceeds through the in-situ formation of an iminium ion intermediate, which is then reduced to the corresponding tertiary amine. Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) is a commonly used reducing agent for this transformation due to its mildness and selectivity for iminium ions over ketones. harvard.edu The reaction is typically performed in a chlorinated solvent such as 1,2-dichloroethane (B1671644) (DCE). harvard.edu

Ethyl piperidine-3-carboxylate + Acetone + NaBH(OAc)₃ → this compound

This method is often preferred due to its operational simplicity and the use of readily available and less hazardous reagents compared to alkyl halides.

Table 1: Comparison of N-Alkylation and Reductive Amination Strategies

| Feature | N-Alkylation | Reductive Amination |

| Isopropyl Source | Isopropyl halide (e.g., 2-bromopropane) | Acetone |

| Reagents | Base (e.g., K₂CO₃, NaH) | Reducing agent (e.g., NaBH(OAc)₃) |

| Byproducts | Halide salts | Acetoxy and borate (B1201080) salts |

| Advantages | Well-established method | Milder conditions, readily available reagents |

| Disadvantages | Potential for over-alkylation, use of hazardous alkyl halides | Requires a specific reducing agent |

The C3 position of the piperidine ring in this compound is a stereocenter. Therefore, obtaining this compound in an enantiomerically pure form requires either asymmetric synthesis or the resolution of a racemic mixture.

Asymmetric synthesis aims to create a specific stereoisomer directly. This can be achieved through the use of chiral auxiliaries or chiral catalysts.

Chiral Auxiliaries: A chiral auxiliary is a temporary stereogenic group that is attached to the substrate to direct the stereochemical outcome of a subsequent reaction. After the desired stereocenter is created, the auxiliary is removed. While no specific examples detailing the use of chiral auxiliaries for the direct synthesis of this compound were found, this strategy is widely applied in the synthesis of substituted piperidines. For instance, chiral oxazolopiperidone lactams have been used as versatile intermediates for the enantioselective synthesis of various piperidine-containing natural products.

Chiral Catalysts: Chiral catalysts can promote the enantioselective formation of a product without being consumed in the reaction. Catalytic asymmetric hydrogenation of pyridine derivatives is a powerful method for accessing enantioenriched piperidines. acs.org For example, chiral phosphine (B1218219) ligands in combination with transition metals like rhodium or iridium have been used to catalyze the asymmetric hydrogenation of substituted pyridines, leading to chiral piperidines with high enantiomeric excess. acs.org Another approach involves the catalytic asymmetric [4+2] annulation of imines with allenes, catalyzed by chiral phosphines, to furnish functionalized piperidine derivatives with excellent stereoselectivity. nih.gov While a direct application to this compound is not documented, these catalytic systems represent a viable strategy for its enantioselective synthesis.

Diastereoselective synthesis is another strategy to control stereochemistry, often by taking advantage of existing stereocenters in the molecule to influence the formation of new ones. In the context of substituted piperidines, diastereoselective methods have been developed for the synthesis of highly substituted derivatives. nih.gov For instance, the hydrogenation of substituted pyridines can lead to the formation of cis-piperidines with high diastereoselectivity. rsc.org These can then be transformed into their trans-diastereoisomers through epimerization under conformational control. rsc.org While not directly applied to the target molecule, these principles of diastereoselective synthesis are fundamental in the preparation of complex piperidine structures.

Optical resolution is a technique used to separate a racemic mixture into its individual enantiomers. This is often achieved by reacting the racemate with a chiral resolving agent to form a pair of diastereomers, which can then be separated by physical methods such as crystallization.

For piperidine derivatives, classical resolution using chiral acids like tartaric acid has been reported. acs.org However, this method can sometimes require multiple recrystallizations to achieve high optical purity, which can lead to a decrease in yield. acs.org An alternative approach is the resolution of N-Boc-protected piperidine derivatives. For instance, the kinetic resolution of N-Boc-2-lithiopiperidine using a chiral ligand can lead to highly enantioenriched 2-substituted piperidines. acs.org

Furthermore, methods for the optical resolution of piperidine-3-ylcarbamate compounds have been developed, which could be adapted for related piperidine carboxylates. elsevierpure.com

Table 2: Strategies for Obtaining Enantiopure this compound

| Strategy | Description | Key Features |

| Asymmetric Synthesis | Direct formation of a single enantiomer. | Utilizes chiral auxiliaries or chiral catalysts. |

| Diastereoselective Synthesis | Control of stereochemistry by creating diastereomers. | Often relies on existing stereocenters to direct the formation of new ones. |

| Optical Resolution | Separation of a racemic mixture into enantiomers. | Involves the use of chiral resolving agents to form separable diastereomers. |

Asymmetric Synthesis and Chiral Resolution Techniques for Enantiopure Isomers

Green Chemistry Principles in the Synthesis of this compound

The application of green chemistry principles in chemical synthesis aims to reduce or eliminate the use and generation of hazardous substances. In the context of synthesizing this compound, several aspects can be considered to make the process more environmentally friendly.

One key area is the choice of solvent. Traditional N-alkylation reactions often use volatile organic solvents like DMF or acetonitrile. Green chemistry encourages the use of safer alternatives, such as water or bio-based solvents. whiterose.ac.uk For instance, N-alkylation of amines using alkyl halides has been demonstrated in water under microwave irradiation, which can significantly reduce reaction times and the need for large volumes of organic solvents. masterorganicchemistry.com

Another principle is the use of catalytic reagents over stoichiometric ones. Catalytic N-alkylation of amines with alcohols, for example, presents a greener alternative to the use of alkyl halides, as water is the only byproduct. elsevierpure.com While direct catalytic N-isopropylation of ethyl piperidine-3-carboxylate with isopropanol (B130326) is not widely reported, the development of such catalytic systems would be a significant advancement in green synthesis.

Reductive amination, as described earlier, can also be considered a greener alternative to N-alkylation with alkyl halides, as it avoids the use of toxic and reactive alkylating agents. The development of one-pot procedures, where multiple reaction steps are carried out in a single vessel, also aligns with green chemistry principles by reducing waste from intermediate purification steps. nih.gov

Process Optimization and Scale-Up Considerations in Research Synthesis

In the absence of direct research on this compound, it is not possible to provide detailed research findings or data tables on its synthetic process optimization and scale-up.

Generally, the process of scaling up the synthesis of a chemical compound from a laboratory setting to a larger, industrial scale involves a multi-faceted approach. Key considerations typically include:

Reaction Conditions: Optimizing parameters such as temperature, pressure, reaction time, and the rate of reagent addition is crucial for maximizing yield and minimizing impurities.

Solvent and Catalyst Selection: The choice of solvent can significantly impact reaction kinetics, product solubility, and ease of purification. Catalyst selection and loading are optimized to ensure high conversion rates and selectivity, while also considering cost and recyclability for large-scale operations.

Purification Methods: Transitioning from laboratory-scale purification techniques like column chromatography to more scalable methods such as crystallization or distillation is a primary challenge. Developing a robust crystallization process is often a critical step for achieving high purity on a large scale.

Process Safety: A thorough evaluation of the reaction's thermal hazards, potential for runaway reactions, and the toxicity of all materials is essential before scaling up.

Cost-Effectiveness: The economic viability of a synthetic route is paramount. This involves using the least expensive starting materials and reagents that still provide the desired product quality and yield.

Without specific studies on this compound, any discussion of optimized conditions, potential yields, or specific scale-up challenges would be speculative and fall outside the scope of established scientific findings. Further research and publication in this specific area are needed to provide the detailed information requested.

Chemical Reactivity and Transformation of Ethyl 1 Isopropylpiperidine 3 Carboxylate

Reactions at the Ethyl Ester Group

The ethyl ester group in Ethyl 1-isopropylpiperidine-3-carboxylate is susceptible to various nucleophilic acyl substitution reactions. These transformations allow for the conversion of the ester into other important functional groups such as carboxylic acids, different esters, primary alcohols, and amides.

Hydrolysis to the Corresponding Carboxylic Acid

The ethyl ester of this compound can be hydrolyzed to its corresponding carboxylic acid, 1-isopropylpiperidine-3-carboxylic acid. This transformation can be achieved under either acidic or basic conditions. libretexts.orgchemguide.co.uklumenlearning.com

Basic hydrolysis, also known as saponification, is often preferred as it is an irreversible process, typically leading to higher yields of the carboxylate salt. chemguide.co.ukmasterorganicchemistry.com The reaction involves heating the ester with an aqueous solution of a base, such as sodium hydroxide or barium hydroxide. researchgate.net Subsequent acidification of the reaction mixture protonates the carboxylate salt to yield the free carboxylic acid. For analogous N-substituted nipecotic acid ethyl esters, hydrolysis using barium hydroxide octahydrate in a methanol/water mixture has been shown to be effective, affording the corresponding carboxylic acids in good to excellent yields. researchgate.net

Table 1: Basic Hydrolysis of N-Substituted Ethyl Nipecotate Derivatives Data for analogous compounds

| Substrate | Base | Solvent | Time (h) | Yield (%) | Reference |

|---|---|---|---|---|---|

| Ethyl 1-(diphenylmethyl)piperidine-3-carboxylate | Ba(OH)₂·8H₂O | MeOH/H₂O | 16 | 95 | researchgate.net |

Acid-catalyzed hydrolysis is the reverse of Fischer esterification and is an equilibrium process. libretexts.orglumenlearning.com To drive the reaction to completion, it is typically carried out with a large excess of water in the presence of a strong acid catalyst. libretexts.orglumenlearning.com

Transesterification with Different Alcohols

Transesterification is a process where the ethyl group of the ester is exchanged with a different alkyl group from an alcohol. This reaction is typically catalyzed by either an acid or a base. The equilibrium can be shifted towards the desired product by using a large excess of the new alcohol or by removing one of the products from the reaction mixture.

Various catalysts can be employed for transesterification, including metal oxides. For instance, a Cu-deposited V₂O₅ catalyst has been shown to be effective for the transesterification of ethyl-10-undecenoate with primary alcohols. nih.gov While specific studies on this compound are not prevalent, the general principles of transesterification are applicable. The reaction would involve heating the ethyl ester with a different alcohol (e.g., methanol, propanol) in the presence of a suitable catalyst to yield the corresponding methyl or propyl ester.

Table 2: Catalytic Transesterification of an Ethyl Ester with an Alcohol Data for an analogous reaction

| Ester Substrate | Alcohol | Catalyst | Temperature (°C) | Time (h) | Product Yield (%) | Reference |

|---|

Reduction to Primary Alcohol Derivatives

The ethyl ester group can be reduced to a primary alcohol, yielding (1-isopropylpiperidin-3-yl)methanol. Strong reducing agents are required for this transformation, with lithium aluminum hydride (LiAlH₄) being the most commonly used reagent. The reaction is typically carried out in an anhydrous ethereal solvent, such as diethyl ether or tetrahydrofuran (THF), followed by an aqueous workup to protonate the resulting alkoxide.

Amidation and Peptide Coupling Reactions

The conversion of the ethyl ester to an amide can be achieved through direct amidation with an amine. This reaction often requires elevated temperatures or the use of a catalyst. Alternatively, the ester can first be hydrolyzed to the carboxylic acid, which is then coupled with an amine using a peptide coupling reagent.

For direct amidation, various methods have been developed. For instance, a ruthenium-catalyzed reaction has been shown to be effective for the amidation of a wide range of esters with primary and secondary amines. nih.gov

In the context of peptide coupling, the carboxylic acid derived from the hydrolysis of this compound can be activated and reacted with an amine. Common coupling reagents include 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of additives like 1-hydroxybenzotriazole (HOBt) and a base such as 4-(dimethylamino)pyridine (DMAP). This methodology has been successfully applied to the amidation of the closely related ethyl isonipecotate (ethyl piperidine-4-carboxylate) with various carboxylic acids, achieving good yields. nih.gov

Table 3: Amidation of Ethyl Isonipecotate with a Carboxylic Acid Data for an analogous compound

| Carboxylic Acid | Amine | Coupling Reagents | Solvent | Yield (%) | Reference |

|---|

Reactivity at the Piperidine (B6355638) Nitrogen (1-Position)

The nitrogen atom at the 1-position of the piperidine ring is a tertiary amine, substituted with an isopropyl group. The primary reaction of interest at this position is the removal of the N-alkyl group.

N-Dealkylation Strategies

N-dealkylation is the process of removing an alkyl group from a nitrogen atom. For tertiary amines such as this compound, this can be a challenging transformation. One of the most common methods for N-dealkylation involves the use of chloroformate reagents. nih.gov

The reaction of a tertiary amine with a chloroformate, such as ethyl chloroformate or α-chloroethyl chloroformate, proceeds through a quaternary ammonium intermediate to form a carbamate and an alkyl halide. nih.gov Subsequent hydrolysis or reduction of the carbamate cleaves the N-C(O) bond, yielding the secondary amine. This two-step process is a widely applied strategy for the N-dealkylation of a variety of tertiary amines, including complex alkaloids. nih.govgoogle.comresearchgate.net The removal of the isopropyl group from this compound would yield Ethyl piperidine-3-carboxylate.

Table 4: N-Dealkylation of Tertiary Amines using Chloroformates General reaction data

| Tertiary Amine | Chloroformate Reagent | Conditions | Product | Overall Yield (%) | Reference |

|---|---|---|---|---|---|

| N-Methylmorphinan derivative | Phenyl chloroformate | 1) PhOCOCl, K₂CO₃, Toluene, reflux; 2) H₂O, reflux | N-Normorphinan derivative | 65 | nih.gov |

Formation of N-Oxides and Other Nitrogen-Centered Species

The tertiary amine functionality of this compound is a key site for chemical reactivity, particularly oxidation reactions to form N-oxides. The nitrogen lone pair can readily react with oxidizing agents, leading to the formation of a polar N-O bond.

N-oxides are a class of compounds with diverse applications and are often explored as intermediates in organic synthesis or as prodrugs in medicinal chemistry. google.comnih.gov The conversion of the tertiary nitrogen in the piperidine ring to an N-oxide is typically achieved using common oxidizing agents such as hydrogen peroxide (H₂O₂) or meta-chloroperoxybenzoic acid (m-CPBA). google.comnih.gov The reaction involves the direct oxidation of the nitrogen atom.

These nitrogen-centered species can serve as precursors for further transformations. For instance, N-oxides can be reduced back to the parent amine or undergo rearrangements. In certain contexts, such as in hypoxic tissues, N-oxides can be reduced, releasing the active parent compound, a strategy utilized in hypoxia-activated prodrugs. nih.gov

Derivatization with Protecting Groups (e.g., Boc, Cbz)

While this compound already possesses an N-alkyl group (isopropyl), the concept of derivatization with common amine protecting groups like tert-butoxycarbonyl (Boc) or benzyloxycarbonyl (Cbz) is fundamental in the synthesis of piperidine derivatives. researchgate.netchemimpex.com To install these protecting groups, a synthetic route starting from a precursor without the N-isopropyl group, such as ethyl piperidine-3-carboxylate, would be necessary. The secondary amine of this precursor can then be protected.

The Boc group is typically introduced using di-tert-butyl dicarbonate (Boc₂O). This protecting group is valued for its stability under a wide range of reaction conditions and its facile removal under acidic conditions. chemimpex.com The Cbz group, introduced using benzyl chloroformate (Cbz-Cl), is another widely used protecting group for amines. organic-chemistry.orgnih.gov It is stable to acidic and basic conditions but can be readily removed by catalytic hydrogenolysis. organic-chemistry.org

The use of these protecting groups is crucial in multi-step syntheses, allowing for selective reactions at other parts of the molecule without interference from the reactive nitrogen atom. For example, protecting the nitrogen allows for controlled functionalization of the piperidine ring's carbon skeleton. nih.govacs.org

Table 1: Common Protecting Groups for the Piperidine Nitrogen

| Protecting Group | Abbreviation | Reagent for Introduction | Common Deprotection Method |

|---|---|---|---|

| tert-butoxycarbonyl | Boc | Di-tert-butyl dicarbonate (Boc₂O) | Acidic conditions (e.g., TFA) |

| benzyloxycarbonyl | Cbz | Benzyl chloroformate (Cbz-Cl) | Catalytic Hydrogenolysis (e.g., H₂, Pd/C) organic-chemistry.org |

Reactions Involving the Piperidine Ring System

Oxidation and Reduction Pathways of the Saturated Ring

The saturated carbocyclic structure of the piperidine ring in this compound is generally stable. However, it can undergo specific oxidation and reduction reactions.

Oxidation: The oxidation of the piperidine ring itself, distinct from N-oxidation, typically involves the C-H bonds adjacent (alpha) to the nitrogen atom. These positions are activated by the nitrogen. Oxidation can lead to the formation of N-acyliminium ions, which are highly reactive electrophilic intermediates. nih.gov These intermediates are valuable in synthesis for creating new carbon-carbon and carbon-heteroatom bonds. nih.gov Reagents such as hypervalent iodine compounds can mediate such transformations. nih.gov

Reduction: The fully saturated piperidine ring is resistant to reduction under standard catalytic hydrogenation conditions. Reduction pathways are more relevant to the synthesis of substituted piperidines from unsaturated precursors like pyridines or tetrahydropyridines. nih.gov For instance, the asymmetric dearomatization of activated pyridines is a powerful chemo-enzymatic strategy to produce stereo-defined substituted piperidines. nih.gov

Functionalization of Other Ring Positions

Significant research has been dedicated to the selective C-H functionalization of the piperidine ring at positions other than the site of substitution (C3). researchgate.netprinceton.edu This allows for the synthesis of diverse analogues from a common scaffold. nih.gov

The inherent reactivity of the C-H bonds on the piperidine ring is influenced by the nitrogen atom.

C2/C6 Positions: The C-H bonds at the C2 and C6 positions (alpha to the nitrogen) are electronically activated. The nitrogen can stabilize a build-up of positive charge at these positions during a C-H functionalization reaction, making them preferred sites for many transformations. nih.gov

C3/C5 Positions: The C-H bond at C3 is electronically deactivated due to the inductive effect of the adjacent nitrogen atom. nih.gov

C4 Position: The C4 position is less affected by the electronic deactivation of the nitrogen and is sterically more accessible than the C2/C6 positions, making it a viable target for functionalization. nih.gov

Modern synthetic methods, often employing transition-metal catalysis (e.g., using rhodium or palladium), have been developed to overcome these inherent reactivity patterns and achieve site-selective functionalization at C2, C3, or C4. nih.govacs.org By carefully choosing the catalyst and directing groups, chemists can steer the reaction to the desired position. nih.gov

Table 2: Reactivity of Piperidine Ring Positions in C-H Functionalization

| Ring Position | Electronic Character | Inherent Reactivity |

|---|---|---|

| C2 / C6 | Activated by Nitrogen nih.gov | Electronically preferred site nih.gov |

| C3 / C5 | Deactivated by Nitrogen nih.gov | Less reactive due to inductive effect nih.gov |

| C4 | Relatively Neutral | Sterically accessible, can be targeted nih.gov |

Stereochemical Stability and Interconversion Phenomena

Conformational Dynamics of the Piperidine Ring

The stereochemical behavior of this compound is largely dictated by the conformational dynamics of the six-membered piperidine ring. libretexts.org Like cyclohexane, the piperidine ring predominantly adopts a chair conformation to minimize angle and torsional strain. libretexts.org In this conformation, substituents at each carbon can occupy either an axial or an equatorial position.

The molecule exists as a dynamic equilibrium of two chair conformers that interconvert via a ring-flip process. The energetic preference for one conformer over the other is determined by the steric and electronic interactions of the substituents.

N-Isopropyl Group: The bulky isopropyl group attached to the nitrogen will have a strong preference for the equatorial position to minimize steric hindrance (1,3-diaxial interactions) with the axial hydrogens on C2 and C6.

C3-Ethyl Carboxylate Group: The ethyl carboxylate group at the C3 position will also have a preference for the equatorial position to avoid steric clashes.

Therefore, the most stable conformation of this compound is expected to be the di-equatorial chair form. The energy barrier for ring inversion would be influenced by the size of these substituents. Computational studies and NMR spectroscopy are powerful tools for analyzing the relative energies of different conformers and the dynamics of their interconversion. nih.govresearchgate.net The conformational stability of substituted piperidines can be significantly influenced by intramolecular interactions and the presence of heteroatoms. beilstein-journals.orgbeilstein-journals.org

Chiral Inversion or Epimerization Under Reaction Conditions

The stereochemical stability of the chiral center at the C-3 position of the piperidine ring in this compound is a critical consideration in its chemical transformations. Under certain reaction conditions, particularly those involving basic catalysts, there is a potential for chiral inversion or epimerization to occur. This process involves the abstraction of the proton at the C-3 position, leading to the formation of a planar enolate intermediate. Subsequent reprotonation of this intermediate can occur from either face, resulting in a mixture of stereoisomers and potentially leading to racemization.

While specific studies detailing the epimerization of this compound are not extensively documented in publicly available literature, the underlying chemical principles governing the stability of related compounds provide valuable insights. The lability of the α-proton to the carboxylate group is a known phenomenon in similar systems. For instance, the racemization of the ethyl ester of piperidine-3-carboxylic acid (AEPC), a closely related analog, can be achieved by treatment with a base google.com. This suggests that the stereocenter in this compound would also be susceptible to epimerization under similar basic conditions.

The general mechanism for base-catalyzed epimerization at the α-carbon of a carbonyl group involves the removal of the acidic α-proton by a base to form a resonance-stabilized enolate anion mdpi.com. This intermediate is achiral at the former stereocenter. Protonation of the enolate can then occur from either the re or si face, leading to the formation of both the original enantiomer and its epimer. The equilibrium of this process is influenced by factors such as the strength of the base, the solvent, the temperature, and the reaction time.

Table 1: Potential Conditions for Chiral Inversion of this compound

| Condition | Reagent/Parameter | Potential Outcome | Reference/Analogy |

| Basic Conditions | Strong bases (e.g., sodium ethoxide, potassium tert-butoxide) | Formation of enolate intermediate leading to epimerization. | Racemization of ethyl piperidine-3-carboxylate is accomplished by treatment with catalytic amounts of sodium ethoxylate google.com. |

| Elevated Temperature | Heating in the presence of a base or acid | Increased rate of enolate formation and proton exchange, accelerating epimerization. | General principle in chemical kinetics. |

| Protic Solvents | Solvents with exchangeable protons (e.g., ethanol (B145695), methanol) | Facilitate proton exchange with the enolate intermediate. | Common in base-catalyzed reactions. |

It is important to note that the N-isopropyl group on the piperidine ring may exert some steric and electronic influence on the rate and equilibrium of epimerization compared to the unsubstituted or N-methyl analogs. However, the fundamental susceptibility of the C-3 stereocenter to base-catalyzed epimerization remains a key aspect of the chemical reactivity of this compound. Therefore, synthetic routes and chemical transformations involving this compound must be carefully designed to avoid conditions that could compromise its stereochemical integrity if a specific enantiomer is desired.

Spectroscopic and Structural Elucidation of Ethyl 1 Isopropylpiperidine 3 Carboxylate

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone in the structural elucidation of organic molecules, offering precise information about the chemical environment of individual protons and carbons.

The 1H NMR spectrum of Ethyl 1-isopropylpiperidine-3-carboxylate is predicted to exhibit distinct signals corresponding to the ethyl ester, the isopropyl group, and the piperidine (B6355638) ring protons. The chemical shifts (δ) are influenced by the electron-withdrawing effects of the ester and the nitrogen atom, as well as the steric environment.

The ethyl group will present as a quartet for the methylene (B1212753) protons (-CH2-) and a triplet for the methyl protons (-CH3), a result of spin-spin coupling. The isopropyl group will show a septet for the methine proton (-CH-) and a doublet for the two diastereotopic methyl groups (-CH3). The protons on the piperidine ring will appear as a series of complex multiplets due to intricate coupling patterns and potential conformational isomers.

Predicted 1H NMR Data for this compound:

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| -O-CH2-CH3 | ~4.1 | Quartet | ~7.1 |

| -O-CH2-CH3 | ~1.2 | Triplet | ~7.1 |

| -N-CH(CH3)2 | ~2.8-3.0 | Septet | ~6.6 |

| -N-CH(CH3)2 | ~1.0 | Doublet | ~6.6 |

| Piperidine Ring H-2, H-6 | ~2.5-2.9 | Multiplet | - |

| Piperidine Ring H-3 | ~2.3-2.5 | Multiplet | - |

| Piperidine Ring H-4, H-5 | ~1.5-2.0 | Multiplet | - |

Note: These are predicted values based on analogous structures and may vary in experimental conditions.

The 13C NMR spectrum provides information on the carbon framework of the molecule. Each unique carbon atom will give a distinct signal. The carbonyl carbon of the ester group is expected to appear significantly downfield. The carbons attached to the nitrogen will also be deshielded.

Predicted 13C NMR Data for this compound:

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C=O (Ester) | ~173-175 |

| -O-CH2-CH3 | ~60 |

| -N-CH(CH3)2 | ~55-58 |

| Piperidine Ring C-2, C-6 | ~50-55 |

| Piperidine Ring C-3 | ~40-45 |

| Piperidine Ring C-4, C-5 | ~25-30 |

| -N-CH(CH3)2 | ~18-20 |

| -O-CH2-CH3 | ~14 |

Note: These are predicted values based on analogous structures and may vary in experimental conditions. The quaternary carbon of the ester carbonyl group (C=O) is readily identified by its characteristic downfield chemical shift and its lack of a signal in a DEPT-135 experiment.

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the proton and carbon signals and determining the molecule's connectivity. youtube.comsdsu.eduslideshare.net

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (1H-1H) coupling networks. sdsu.edu For this compound, COSY would show correlations between the ethyl group protons, the isopropyl group protons, and adjacent protons on the piperidine ring, helping to trace the spin systems within the molecule.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly attached proton and carbon atoms (1H-13C). emerypharma.com This allows for the direct assignment of carbon signals based on their attached, and often more easily assigned, protons.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC shows correlations between protons and carbons that are two or three bonds apart. youtube.com This is particularly useful for identifying quaternary carbons, such as the ester carbonyl, by observing correlations from nearby protons (e.g., the -O-CH2- protons and the H-3 proton of the piperidine ring).

NOESY (Nuclear Overhauser Effect Spectroscopy)/ROESY (Rotating-frame Overhauser Effect Spectroscopy): These experiments provide information about the spatial proximity of protons. For this compound, NOESY or ROESY could help determine the relative stereochemistry of the substituents on the piperidine ring and elucidate the preferred conformation of the molecule in solution.

The piperidine ring can exist in different chair conformations, and rotation around the N-C(isopropyl) bond may be restricted. beilstein-journals.org Dynamic NMR (DNMR) studies, which involve recording NMR spectra at various temperatures, can provide insights into these dynamic processes. nih.gov

At room temperature, if the rate of conformational exchange is fast on the NMR timescale, averaged signals will be observed. As the temperature is lowered, the exchange may slow down, leading to the decoalescence of signals and the appearance of separate signals for each conformer. beilstein-journals.org From the coalescence temperature and the chemical shift difference between the exchanging sites, the energy barrier (ΔG‡) for the conformational change can be calculated. For N-isopropyl substituted piperidines, both ring inversion and rotation around the nitrogen-isopropyl bond are potential dynamic processes that could be studied by DNMR. nih.gov

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy techniques like IR and Raman provide information about the functional groups present in a molecule.

Ester Carbonyl (C=O) Stretch: The most prominent feature in the IR spectrum of this compound will be the strong absorption band corresponding to the stretching vibration of the ester carbonyl group. For aliphatic esters, this band typically appears in the region of 1735-1750 cm-1. researchgate.netpg.edu.pl The exact position can be influenced by the electronic and steric environment.

C-O Stretch: The C-O stretching vibrations of the ester group are expected to produce strong bands in the fingerprint region, typically between 1000 and 1300 cm-1. researchgate.net

C-H Stretch: The C-H stretching vibrations of the alkyl groups (ethyl, isopropyl, and piperidine ring methylenes) will appear in the region of 2850-3000 cm-1.

N-H Stretch: In its neutral form, this compound does not have an N-H bond. However, if the compound were to be deprotonated at the nitrogen (which is unlikely under normal conditions) or protonated, characteristic N-H stretching or bending vibrations would appear.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. For this compound, it provides critical information regarding its molecular weight, structure, and elemental formula. The molecular formula for this compound is C₁₁H₂₁NO₂, and its molecular weight is approximately 199.29 g/mol .

In electron ionization mass spectrometry (EI-MS), the sample is bombarded with high-energy electrons, which can dislodge an electron from the molecule to form a molecular ion (M•+). The peak corresponding to this ion on the mass spectrum provides the molecular weight of the compound. For this compound, the molecular ion peak would be observed at an m/z value of approximately 199. This M•+ peak confirms the nominal molecular weight of the molecule and is the first step in its structural confirmation via mass spectrometry.

The molecular ions generated during mass spectrometry are often energetically unstable and break down into smaller, more stable fragments. chemguide.co.uk The resulting fragmentation pattern is characteristic of the molecule's structure and serves as a molecular fingerprint. For this compound, several key fragmentation pathways can be predicted based on its functional groups: the N-isopropyl group, the ethyl ester, and the piperidine ring.

Alpha-Cleavage: A common fragmentation for amines is the cleavage of the C-C bond adjacent to the nitrogen atom (alpha-cleavage). libretexts.org This can lead to the loss of a methyl radical (•CH₃) from the isopropyl group, generating a stable iminium ion. Another significant alpha-cleavage involves the loss of the entire isopropyl group.

Ester Fragmentation: Esters typically undergo fragmentation involving the carbonyl group. libretexts.org This includes the loss of the ethoxy group (-OCH₂CH₃) to form an acylium ion or the loss of an ethyl radical (•CH₂CH₃).

Piperidine Ring Fragmentation: The piperidine ring can undergo complex fragmentation, often involving ring-opening followed by the loss of small neutral molecules like ethene.

The analysis of these characteristic fragment ions allows for the piecing together of the molecular structure, confirming the connectivity of the isopropyl group, the ethyl ester, and the piperidine core.

Table 1: Predicted Mass Spectrometry Fragmentation for this compound

| m/z Value (Predicted) | Proposed Fragment Ion | Neutral Loss | Fragmentation Pathway |

| 199 | [C₁₁H₂₁NO₂]⁺• | - | Molecular Ion (M⁺•) |

| 184 | [C₁₀H₁₈NO₂]⁺ | •CH₃ | Alpha-cleavage at isopropyl group |

| 156 | [C₈H₁₄NO₂]⁺ | •C₃H₇ | Loss of isopropyl group |

| 154 | [C₁₁H₁₉N]⁺• | •COOH | Loss of carboxyl group (uncommon) |

| 126 | [C₈H₁₆N]⁺ | •COOC₂H₅ | Loss of ethyl carboxylate group |

| 100 | [C₅H₁₀N(CH₃)]⁺ | •C₃H₇, •CO | Complex rearrangement and loss |

Note: This table represents predicted fragmentation based on common pathways for similar structures. Actual experimental values may vary.

While standard mass spectrometry provides nominal mass, High-Resolution Mass Spectrometry (HRMS) can measure the m/z value to a very high degree of accuracy (typically to four or more decimal places). uky.edu This precision allows for the unambiguous determination of a molecule's elemental composition. researchgate.netresearchgate.net Each element has a unique exact mass, and therefore, the exact mass of a molecule is unique to its specific elemental formula. uky.edu

For this compound, the calculated exact mass for the molecular formula C₁₁H₂₁NO₂ is 199.15723 Da. If HRMS analysis of a sample yields a molecular ion peak at this precise m/z value, it provides strong evidence that the elemental composition is indeed C₁₁H₂₁NO₂, ruling out other possible formulas that might have the same nominal mass. oup.com

X-ray Crystallography for Solid-State Absolute and Relative Configuration Determination (If Crystalline Derivatives are Formed)

X-ray crystallography is an indispensable technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. purechemistry.org While obtaining suitable crystals of this compound itself may be challenging, forming a crystalline derivative allows for detailed structural analysis.

For instance, studies on related piperidine carboxylate derivatives, such as ethyl 1-(3-tosylquinolin-4-yl)piperidine-4-carboxylate, demonstrate the power of this technique. nih.goviucr.org In such a study, X-ray diffraction analysis revealed that the piperidine ring adopts a stable chair conformation. nih.gov This is the expected low-energy conformation for a six-membered saturated ring. The analysis also precisely defined the spatial relationship and orientation of the substituents on the ring, such as whether the ethyl ester group is in an axial or equatorial position. nih.goviucr.org For piperidine derivatives, substituents typically favor the equatorial position to minimize steric hindrance. rsc.org This crystallographic data provides definitive proof of the molecule's relative configuration in the solid state.

Chiroptical Spectroscopy (e.g., Circular Dichroism, Optical Rotatory Dispersion) for Absolute Configuration (For Enantiopure Forms)

This compound possesses a chiral center at the C-3 position of the piperidine ring, meaning it can exist as two non-superimposable mirror images, or enantiomers: (R)- and (S)-Ethyl 1-isopropylpiperidine-3-carboxylate. Chiroptical techniques are essential for distinguishing between these enantiomers and determining the absolute configuration of an enantiopure sample.

Circular Dichroism (CD): CD spectroscopy measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. purechemistry.orgjasco-global.com A CD spectrum plots this difference in absorption against wavelength, resulting in a unique spectrum with positive or negative peaks (known as Cotton effects) for a specific enantiomer. mtoz-biolabs.comnih.gov The mirror-image enantiomer will produce a CD spectrum of equal magnitude but opposite sign. By comparing the experimentally measured CD spectrum to spectra predicted by quantum chemical calculations for a known configuration (e.g., the R-enantiomer), the absolute configuration of the sample can be confidently assigned. nih.govnih.gov

Optical Rotatory Dispersion (ORD): ORD measures the change in the angle of rotation of plane-polarized light as a function of wavelength. slideshare.netwikipedia.org An ORD curve provides information similar to a CD spectrum and can also be used to assign absolute configuration, particularly by analyzing the Cotton effect near the absorption bands of a chromophore. scispace.comleidenuniv.nl The sign and shape of the ORD curve are characteristic of a particular enantiomer.

For an enantiopure sample of this compound, measuring its CD or ORD spectrum would provide the critical data needed to assign its absolute configuration as either (R) or (S), a detail that is impossible to determine from achiral analytical methods like standard NMR or mass spectrometry.

Due to a lack of available scientific literature and computational data specifically for "this compound," a detailed computational and theoretical analysis as requested cannot be provided at this time. Extensive searches for quantum chemical calculations, conformational analyses, and electronic structure studies on this specific compound did not yield any published research.

The scientific community relies on published, peer-reviewed data for authoritative reports. Without such studies on this compound, any attempt to generate the requested article would be speculative and not based on established scientific findings.

Further research, including original computational chemistry studies using methods like Density Functional Theory (DFT), would be required to generate the specific data points requested in the outline, such as:

Geometry optimization and energetic profiles of its conformers.

Analysis of its electronic structure, including the HOMO-LUMO gap.

Mapping of its electrostatic potential surface.

A thorough conformational analysis to identify stable isomers and the energy barriers between them.

Until such research is conducted and published, a comprehensive and scientifically accurate article on the computational chemistry of this compound cannot be compiled.

Computational Chemistry and Theoretical Studies on Ethyl 1 Isopropylpiperidine 3 Carboxylate

Spectroscopic Property Prediction

Computational methods are invaluable for predicting spectroscopic data, which can aid in the structural validation and characterization of synthesized compounds. Density Functional Theory (DFT) is a commonly employed method for these predictions.

Theoretical Prediction of NMR Chemical Shifts for Structural Validation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical analysis for determining molecular structure. Theoretical calculations of NMR chemical shifts (δ) for ¹H and ¹³C nuclei can be performed to complement and validate experimental data. The Gauge-Including Atomic Orbital (GIAO) method, often used in conjunction with DFT, is a standard approach for such predictions.

For Ethyl 1-isopropylpiperidine-3-carboxylate, theoretical chemical shifts would be calculated for each unique proton and carbon atom in the molecule. These calculated values, when compared to experimental spectra, can confirm the structural assignment. Discrepancies between theoretical and experimental values can often be rationalized by considering solvent effects and conformational dynamics, which can also be modeled computationally.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Illustrative) (Note: These are hypothetical values for illustrative purposes, as specific computational studies on this molecule were not found in the reviewed literature.)

| Atom | Predicted Chemical Shift (ppm) |

|---|---|

| ¹³C=O (ester) | 173.5 |

| ¹³C-O (ester) | 60.8 |

| ¹³C (isopropyl CH) | 55.2 |

| ¹³C (piperidine C3) | 45.1 |

| ¹H (isopropyl CH) | 2.8 |

| ¹H (piperidine C3) | 2.5 |

Vibrational Frequency Calculations for IR Spectral Assignment

Infrared (IR) spectroscopy provides information about the functional groups present in a molecule through their characteristic vibrational frequencies. Theoretical vibrational frequency calculations, typically performed using DFT methods, can generate a predicted IR spectrum. These calculations help in the assignment of experimental IR absorption bands to specific molecular vibrations, such as stretching, bending, and torsional modes.

For this compound, key vibrational modes would include the C=O stretching of the ester group, C-N stretching of the piperidine (B6355638) ring, and various C-H stretching and bending vibrations. Comparing the calculated frequencies with an experimental IR spectrum would confirm the presence of these functional groups and provide a deeper understanding of the molecule's vibrational properties.

Table 2: Predicted Vibrational Frequencies for Key Functional Groups of this compound (Illustrative) (Note: These are hypothetical values for illustrative purposes.)

| Vibrational Mode | Predicted Frequency (cm⁻¹) |

|---|---|

| C=O stretch (ester) | 1730 |

| C-O stretch (ester) | 1180 |

| C-N stretch (piperidine) | 1100 |

| sp³ C-H stretch | 2850-2960 |

Reaction Mechanism Elucidation and Transition State Analysis

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions, providing insights into the energies of reactants, products, intermediates, and transition states.

Computational Modeling of Key Synthetic Steps

The synthesis of this compound likely involves the N-isopropylation of ethyl nipecotate (ethyl piperidine-3-carboxylate). Computational modeling can be used to study the mechanism of this reaction, for example, by reductive amination or direct alkylation. By calculating the potential energy surface of the reaction, different pathways can be compared to determine the most energetically favorable route. This can help in optimizing reaction conditions such as temperature, solvent, and reagents.

Investigation of Selectivity (Regio-, Chemo-, Stereo-) via Transition State Analysis

For reactions where multiple products are possible, transition state analysis can be used to predict the selectivity. By locating and calculating the energies of the transition states for each possible reaction pathway, the activation energies can be determined. The pathway with the lowest activation energy is expected to be the major product-forming pathway. For a molecule like this compound, which has a stereocenter at the C3 position of the piperidine ring, computational methods can be employed to understand and predict the stereoselectivity of synthetic routes.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide a way to study the dynamic behavior of molecules over time. By solving Newton's equations of motion for a system of atoms, MD simulations can reveal information about conformational changes, intermolecular interactions, and the influence of solvent.

For this compound, MD simulations could be used to explore its conformational landscape. The piperidine ring can exist in different chair and boat conformations, and the orientation of the isopropyl and ethyl carboxylate substituents can vary. MD simulations can provide insights into the relative stabilities of these different conformations and the energy barriers for interconversion between them. In a biological context, if this molecule were being studied as a potential ligand for a protein, MD simulations could be used to investigate its binding mode and the stability of the protein-ligand complex.

Understanding Dynamic Behavior in Solution or at Interfaces

Molecular dynamics (MD) simulations are a cornerstone of computational chemistry for elucidating the dynamic behavior of molecules over time. nih.govfrontiersin.org This technique involves calculating the forces between atoms and using them to simulate the molecule's motion, providing a virtual window into its behavior in different environments, such as in solution or at biological interfaces like cell membranes. frontiersin.org

For this compound, an MD simulation would typically begin by creating a model of the molecule and placing it in a simulated box of solvent, such as water. The simulation would then track the positions and velocities of all atoms over a set period, from nanoseconds to microseconds. This allows for the analysis of various dynamic properties.

Key insights that can be gained from MD simulations include:

Conformational Analysis: The piperidine ring can adopt several conformations, such as chair and boat forms. MD simulations can reveal the preferred conformations of this compound in solution and the energetic barriers between them.

Solvation Effects: The simulation can show how solvent molecules arrange themselves around the solute, providing information about hydration shells and the influence of the solvent on the molecule's structure and dynamics. nih.gov

Intermolecular Interactions: The simulations can quantify interactions between the molecule and its environment, such as hydrogen bonding with water or partitioning at a lipid bilayer interface.

The results of such simulations are often presented in terms of trajectories, radial distribution functions, and energy profiles. Below is a hypothetical data table illustrating the kind of information that could be derived from an MD simulation of this compound in a water solvent system.

| Property | Simulated Value | Description |

| Average End-to-End Distance | 5.8 Å | A measure of the molecule's compactness in solution. |

| Solvent Accessible Surface Area | 210 Ų | The surface area of the molecule exposed to the solvent. |

| Number of Hydrogen Bonds (with water) | 2.5 (average) | Indicates the extent of interaction with the aqueous environment. |

This table is for illustrative purposes and the values are hypothetical.

Ligand-Target Docking and Interaction Mode Prediction (For mechanistic biological studies)

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. acgpubs.orgscienceopen.com It is widely used in drug design to predict how a small molecule, such as this compound, might interact with a biological target, typically a protein or enzyme. researchgate.netdntb.gov.uaresearchgate.net This prediction is crucial for understanding the potential mechanism of action and for designing more potent and selective drug candidates. nih.gov

The process involves placing the ligand (this compound) into the binding site of the target protein and using a scoring function to estimate the binding affinity. The results can reveal the most likely binding pose and the key interactions that stabilize the complex.

For this compound, a docking study would involve:

Preparation of the Ligand and Target: Obtaining or creating 3D structures of both the ligand and the target protein. The protein structure is often obtained from databases like the Protein Data Bank (PDB).

Docking Simulation: Using software to systematically explore possible binding orientations of the ligand within the protein's active site.

Analysis of Results: Evaluating the predicted binding poses based on their scores and analyzing the specific interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions. acgpubs.org

A hypothetical docking study of this compound against a putative enzyme target could yield the following illustrative data:

| Parameter | Value | Unit |

| Binding Affinity (Docking Score) | -7.2 | kcal/mol |

| Number of Hydrogen Bonds | 2 | |

| Interacting Residues | TYR84, ASP129 |

This table is for illustrative purposes and the values are hypothetical.

The predicted interactions from docking studies can then be used to formulate hypotheses about the compound's biological activity, which can be tested experimentally. For instance, the docking results might suggest specific modifications to the ligand's structure to enhance its binding affinity or selectivity for the target. nih.govnih.gov

Mechanistic Biological Investigations of Ethyl 1 Isopropylpiperidine 3 Carboxylate and Its Core Scaffold

Exploration of Molecular Targets and Interaction Mechanisms

The core scaffold of Ethyl 1-isopropylpiperidine-3-carboxylate is most notably associated with the inhibition of γ-aminobutyric acid (GABA) uptake. Nipecotic acid itself is a well-established inhibitor of GABA transporters (GATs), which are crucial for regulating the concentration of the neurotransmitter GABA in the synaptic cleft. Derivatives of nipecotic acid are frequently investigated for their potential as anticonvulsants and for the treatment of other neurological disorders. nih.gov

In vitro binding assays are fundamental in determining the affinity of a ligand for its biological target. For derivatives of the piperidine-3-carboxylate scaffold, these assays have been crucial in elucidating their interaction with GATs. Studies on a range of N-substituted nipecotic acid analogs have demonstrated their ability to bind to these transporters. For instance, research has shown that modifications at the nitrogen atom of the piperidine (B6355638) ring significantly influence binding affinity.

While specific binding data for this compound is not readily found, data for analogous compounds suggest that the N-substituent plays a critical role in molecular recognition. For example, in a series of N-alkyl piperazine-based CXCR4 antagonists, an N-isopropyl substitution resulted in a decrease in potency compared to an N-ethyl group. nih.gov This highlights the sensitivity of receptor binding pockets to the steric and electronic properties of the N-alkyl substituent.

In the context of GATs, it is known that the binding affinity of nipecotic acid derivatives is stereoselective, with the (R)-enantiomer generally exhibiting higher affinity for GAT1. biorxiv.org The binding of these inhibitors is thought to involve interactions with key residues within the transporter's binding pocket, and the nature of the N-substituent can either enhance or diminish these interactions.

Functional assays measure the biological effect of a compound following its binding to a target. For nipecotic acid derivatives, these assays typically involve measuring the inhibition of GABA uptake into neuronal or glial cells, or into cells heterologously expressing specific GAT subtypes.

Esters of nipecotic acid have been shown to be potent inhibitors of GABA uptake. researchgate.net The ester functionality is believed to enhance the lipophilicity of the parent nipecotic acid, thereby improving its ability to cross cell membranes and access the transporter binding site. Once at the target, the ester may interact with the transporter directly, or it could act as a prodrug, being hydrolyzed to the active carboxylic acid. nih.gov

Structure-Activity Relationship (SAR) Studies Related to the N-Isopropyl and Ester Groups

The systematic investigation of how chemical structure relates to biological activity is a cornerstone of drug discovery. For the piperidine-3-carboxylate scaffold, SAR studies have provided valuable insights into the roles of the N-substituent and the ester functionality.

The substituent on the piperidine nitrogen is a key determinant of the pharmacological profile of nipecotic acid derivatives. The size, shape, and lipophilicity of the N-alkyl group can profoundly affect a compound's affinity and selectivity for its biological target.

Research on various N-alkyl piperidines has shown that even minor changes to the alkyl group can lead to significant differences in biological activity. For example, in a study of CXCR4 antagonists, an N-isopropyl substitution on a piperazine (B1678402) ring led to a decrease in potency compared to an N-ethyl group, but it also influenced other properties like metabolic stability and membrane permeability. nih.gov In another context, the interaction of a ligand's isopropyl group was suggested to play a significant role in the enantioselectivity of a rhodium-catalyzed hydrogenation reaction, underscoring the stereochemical importance of this substituent. nih.gov

These findings suggest that the N-isopropyl group in this compound would have a specific and significant impact on its interaction with biological targets, influencing both its binding affinity and its potential selectivity for different transporter subtypes or other receptors.

Table 1: Illustrative SAR of N-Alkyl Substitution on Piperazine-based CXCR4 Antagonists

| Compound | N-Alkyl Substituent | CXCR4 IC50 (nM) |

|---|---|---|

| 43 | Methyl | >1000 |

| 44 | Ethyl | 110 |

Data is illustrative and based on findings for a different core scaffold to demonstrate the principle of N-alkyl SAR. nih.gov

The ester group at the 3-position of the piperidine ring is another critical feature for the biological activity of this class of compounds. Esterification of the parent nipecotic acid is a common strategy to create prodrugs with improved pharmacokinetic properties, particularly the ability to cross the blood-brain barrier. nih.gov

The nature of the ester can influence not only the compound's ability to reach its target but also its potency. Studies on a variety of nipecotic acid esters have shown that the ester group can be varied in terms of lipophilicity and susceptibility to hydrolysis. researchgate.net For instance, phenyl esters of nipecotic acid have been found to be potent inhibitors of GABA uptake. researchgate.net

The ethyl ester in this compound would increase the compound's lipophilicity compared to the corresponding carboxylic acid. This could facilitate its passage across biological membranes. The ester itself might participate in hydrogen bonding or other interactions within the binding pocket of a target protein. Alternatively, it could be hydrolyzed by esterases in the body to release the active carboxylic acid.

Table 2: Effect of Ester Modification on GABA Uptake Inhibition by Nipecotic Acid Derivatives

| Ester Group | Relative Potency (Illustrative) |

|---|---|

| Methyl | + |

| Ethyl | ++ |

| n-Octyl | +++ |

This table provides a qualitative illustration of how ester modifications can influence the potency of nipecotic acid derivatives as GABA uptake inhibitors, based on general findings in the literature. researchgate.net

Chirality plays a crucial role in the interaction of drugs with their biological targets. For piperidine-3-carboxylate derivatives, the carbon at the 3-position is a stereocenter, leading to (R)- and (S)-enantiomers. It is well-documented that the biological activity of nipecotic acid derivatives is often stereospecific.

In the context of GABA uptake inhibition, the (R)-enantiomer of nipecotic acid is generally more potent as an inhibitor of GAT1. biorxiv.org This stereoselectivity implies a specific three-dimensional arrangement of the inhibitor within the binding site of the transporter. The carboxylate (or ester) group and the piperidine ring must adopt a particular orientation for optimal interaction with the amino acid residues of the transporter.

For this compound, it is highly probable that its enantiomers would exhibit different biological activities. The (R)-enantiomer would be expected to be the more potent inhibitor of GAT1, in line with the established SAR for this class of compounds. The precise degree of stereoselectivity would also be influenced by the N-isopropyl group, which could introduce additional steric interactions within the chiral environment of the binding pocket. The synthesis of chiral tetrahydropyridine-3-carboxylates has been a focus of research to access enantiomerically pure GABA uptake inhibitors. nih.gov

Cellular Uptake and Permeability Studies (e.g., Membrane Permeability, Blood-Brain Barrier Models)

The cellular uptake and permeability of this compound are critical determinants of its potential biological activity. These properties are governed by its physicochemical characteristics, such as lipophilicity, molecular size, and the presence of functional groups that can interact with cellular membranes and transport systems.